molecular formula C15H12N4O2S B2582487 N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1185020-33-0

N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2582487
CAS No.: 1185020-33-0
M. Wt: 312.35
InChI Key: HBJOUBOYWUEPNR-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including chromeno, thiazole, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromeno[4,3-d]thiazole core, which can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and a chromone derivative. This intermediate is then reacted with 1-methyl-1H-pyrazole-3-carboxylic acid under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, which may reduce any carbonyl groups present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the positions on the thiazole or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. Research could focus on its potential as an enzyme inhibitor or as a ligand for various biological targets, contributing to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic applications are of great interest. It could be investigated for its efficacy in treating diseases such as cancer, inflammation, or infectious diseases, given its structural similarity to other bioactive molecules.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which could be useful in various technological applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methoxyphenyl-1H-pyrazole-5-amine
  • 2-amino-9H-chromeno[2,3-d]thiazol-9-ones

Uniqueness

Compared to similar compounds, N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide may offer unique properties such as enhanced binding affinity to certain biological targets or improved stability under physiological conditions. Its combination of chromeno, thiazole, and pyrazole rings provides a distinctive scaffold that can be exploited for various applications in research and industry.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c1-19-7-6-10(18-19)14(20)17-15-16-13-9-4-2-3-5-11(9)21-8-12(13)22-15/h2-7H,8H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJOUBOYWUEPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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